2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound with a complex structure that has captured the interest of researchers across various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one as the core structure. This core undergoes substitution reactions to introduce the 4-methyl and 7-oxo functional groups. Subsequently, coupling reactions with 5-methylisoxazole derivatives are carried out under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where reagents are added stepwise under specific temperature and pressure conditions. Solvent choice, reaction time, and purification techniques such as recrystallization or chromatography play a crucial role in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: For oxidation, strong oxidizing agents like potassium permanganate or hydrogen peroxide might be used. Reduction reactions could involve reagents such as lithium aluminum hydride. Substitution reactions generally require nucleophiles or electrophiles under conditions facilitated by catalysts or base/acidic environments.
Major Products: The major products formed from these reactions can include hydroxyl, amino, or halogenated derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In the realm of chemistry, this compound is valuable as an intermediate in the synthesis of more complex molecules.
Biology: Its potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Researchers are exploring its use as a scaffold for developing novel therapeutics aimed at treating various diseases, including cancers and inflammatory disorders.
Industry: The compound could find applications in material science for developing new polymers or in the agrochemical industry for designing new pesticides.
Mechanism of Action
The mechanism of action of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For instance, the compound might inhibit or activate certain enzymes, thereby altering metabolic or signaling pathways within cells.
Comparison with Similar Compounds
When compared with similar compounds, such as other pyrazolopyridazine derivatives, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique functional groups and their positions on the ring structures. This uniqueness can translate into distinct biological activities and chemical reactivity profiles.
Similar Compounds:1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
N-(5-methylisoxazol-3-yl)acetamide derivatives
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-11-8-15(22-27-11)20-16(25)10-23-18(26)17-14(12(2)21-23)9-19-24(17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLQBOESFDPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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